5-(5-bromo-2-methoxyphenyl)oxazole
Description
Properties
IUPAC Name |
5-(5-bromo-2-methoxyphenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-13-9-3-2-7(11)4-8(9)10-5-12-6-14-10/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDAORLIUMRONH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2=CN=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-bromo-2-methoxyphenyl)oxazole typically involves the following steps:
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Starting Material Preparation: : The synthesis begins with the preparation of 5-bromo-2-methoxyphenol. This is achieved by acetylation of o-methoxyphenol using acetic anhydride, followed by bromination with bromine in the presence of iron powder as a catalyst. The final step involves deacetylation to yield 5-bromo-2-methoxyphenol .
-
Cyclization: : The 5-bromo-2-methoxyphenol is then subjected to cyclization with an appropriate reagent, such as oxalyl chloride, to form the oxazole ring .
Industrial Production Methods
Industrial production methods for 5-(5-bromo-2-methoxyphenyl)oxazole are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(5-bromo-2-methoxyphenyl)oxazole can undergo various chemical reactions, including:
-
Substitution Reactions: : The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the oxazole compound .
Scientific Research Applications
Medicinal Chemistry
5-(5-Bromo-2-methoxyphenyl)oxazole belongs to the oxazole family, which has been extensively studied for its pharmacological properties. The oxazole ring system is known for its ability to interact with various biological targets, making it a valuable scaffold in drug discovery.
Antimicrobial Properties
Research indicates that oxazole derivatives exhibit notable antibacterial and antifungal activities. For instance, compounds containing the oxazole moiety have been developed as effective agents against resistant bacterial strains and certain fungal infections . The specific substitution pattern of 5-(5-bromo-2-methoxyphenyl)oxazole may enhance its efficacy against these pathogens.
Anti-inflammatory and Analgesic Effects
Studies have suggested that oxazole derivatives can possess anti-inflammatory properties, which are crucial in treating chronic inflammatory diseases. The incorporation of specific functional groups, such as the methoxy and bromo substituents in this compound, may modulate its activity, potentially leading to analgesic effects .
Anticancer Activity
The anticancer potential of oxazole derivatives has gained attention in recent years. Compounds like 5-(5-bromo-2-methoxyphenyl)oxazole could be investigated for their ability to inhibit tumor growth or induce apoptosis in cancer cells. Preliminary studies indicate that modifications on the oxazole ring can significantly affect cytotoxicity against various cancer cell lines .
Synthetic Applications
The synthesis of 5-(5-bromo-2-methoxyphenyl)oxazole can be achieved through several methods, showcasing its versatility as a synthetic intermediate.
Van Leusen Method
One prominent synthetic route involves the van Leusen reaction, which allows for the efficient formation of 5-substituted oxazoles from aldehydes and TosMICs under basic conditions. This method could be employed to produce 5-(5-bromo-2-methoxyphenyl)oxazole in a straightforward manner .
Microwave-Assisted Synthesis
Microwave-assisted techniques have been developed to synthesize oxazoles rapidly and efficiently, reducing reaction times and improving yields. This approach could be particularly beneficial for scaling up the production of 5-(5-bromo-2-methoxyphenyl)oxazole for further biological evaluation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of 5-(5-bromo-2-methoxyphenyl)oxazole is crucial for optimizing its pharmacological properties.
Key Functional Groups
The presence of the bromo and methoxy groups on the phenyl ring can influence the compound's lipophilicity and electronic properties, which are critical for biological activity. SAR studies suggest that these modifications can enhance binding affinity to target enzymes or receptors involved in disease processes .
Case Studies and Research Findings
Several case studies highlight the potential applications of compounds similar to 5-(5-bromo-2-methoxyphenyl)oxazole:
| Study | Findings | Implications |
|---|---|---|
| Carballo et al., 2019 | Developed novel oxazole compounds with enhanced antibacterial activity | Suggests potential for treating resistant infections |
| Singh et al., 2020 | Synthesized biphenyl-substituted oxazoles with significant anticancer effects | Indicates promise in oncology research |
| Kobei Yamada et al., 2017 | Introduced one-pot synthesis methods for substituted oxazoles | Facilitates easier production of complex derivatives |
Mechanism of Action
The mechanism of action of 5-(5-bromo-2-methoxyphenyl)oxazole is not well-documented. like other oxazole derivatives, it is likely to interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Physicochemical Properties
- Purity : 97% (commercially available)
- Storage : 2–8°C
- Hazards : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
Comparison with Structural Analogs
2.2. Halogenation Patterns
Key Insight : Bromine on the phenyl ring (as in the target compound) may enable halogen bonding in drug-receptor interactions, whereas bromine on the oxazole ring is more relevant to synthetic versatility.
2.3. Heterocyclic Variations
Key Insight : Oxazole’s balance of aromaticity and moderate electron density makes it preferable for pharmaceutical applications, while isoxazole and oxadiazole derivatives excel in materials science.
Biological Activity
5-(5-bromo-2-methoxyphenyl)oxazole is a heterocyclic compound with the molecular formula CHBrNO. Its structure features a bromine atom and a methoxy group, which significantly influence its biological activity. This article explores the synthesis, biological evaluations, and potential applications of this compound in medicinal chemistry and materials science.
Synthesis of 5-(5-Bromo-2-methoxyphenyl)oxazole
The synthesis typically involves the following steps:
-
Preparation of Starting Material :
- Acetylation of o-methoxyphenol using acetic anhydride.
- Bromination with bromine in the presence of iron powder to yield 5-bromo-2-methoxyphenol.
- Deacetylation to obtain the final starting material.
-
Cyclization :
- The prepared phenol undergoes cyclization with oxalyl chloride to form the oxazole ring.
The precise mechanism of action for 5-(5-bromo-2-methoxyphenyl)oxazole is not well-documented. However, it is believed to interact with various biological targets, including enzymes and receptors, potentially modulating their activities. This interaction is crucial for its applications in medicinal chemistry, particularly as a potential anticancer agent.
Biological Activity
Recent studies have highlighted the biological activities associated with oxazole derivatives. Here are some notable findings regarding 5-(5-bromo-2-methoxyphenyl)oxazole:
- Antiproliferative Activity : Similar compounds have demonstrated significant antiproliferative effects against various human tumor cell lines. For instance, derivatives of oxazole have been evaluated for their ability to inhibit cancer cell growth, with some showing activity comparable to established chemotherapeutics like combretastatin A-4 (CA-4) .
- Mechanistic Insights : The presence of bromine and methoxy groups in the structure is thought to enhance the compound's reactivity and biological activity by influencing electronic properties and steric factors .
Comparative Analysis
To better understand the biological activity of 5-(5-bromo-2-methoxyphenyl)oxazole, a comparison with similar compounds can be insightful:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 2-(3'-pyridyl)-5-phenyloxazole | Structure | Antiproliferative |
| 2,5-Diphenyloxazole | Structure | Antimicrobial |
| Aleglitazar | Structure | Diabetes treatment |
| Ditazole | Structure | Antiviral |
| Mubritinib | Structure | Cancer treatment |
Case Studies
- Anticancer Evaluation : A study evaluated various oxazole derivatives against seven human tumor cell lines. The findings indicated that certain structural modifications could enhance antiproliferative activity significantly . For example, substituting a methyl group with a methoxy group increased activity by up to nine-fold in some cases.
- Inhibition Studies : Research involving related compounds has shown that specific structural configurations are crucial for biological efficacy. For instance, moving substituents on the phenyl ring can drastically alter activity levels against cancer cell lines .
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methoxy and bromine groups) and confirm ring closure. For example, the oxazole proton resonates at δ ~8.0–8.5 ppm .
- Mass Spectrometry (HRMS) : High-resolution MS distinguishes molecular ions (e.g., [M+H]+) and fragments, ensuring accurate molecular formula confirmation .
- X-ray Crystallography : SHELXL software refines crystal structures, resolving bond lengths and angles. demonstrates Hirschfeld surface analysis for assessing intermolecular interactions in similar brominated oxazoles .
How can computational methods predict the biological activity of 5-(5-bromo-2-methoxyphenyl)oxazole, and what are common pitfalls?
Advanced Research Question
- Docking Studies : AutoDock or Schrödinger Suite models interactions with biological targets (e.g., enzymes like PLK-1). For example, oxazole derivatives show affinity for kinase domains via halogen bonding (Br···N interactions) .
- QSAR Models : Correlate substituent electronic properties (e.g., Hammett constants for Br/OCH₃) with activity. highlights using Ki values from docking to prioritize compounds for in vitro testing .
Pitfalls : Overreliance on static docking without molecular dynamics (MD) simulations may miss conformational flexibility. Validate predictions with experimental IC₅₀ assays .
What strategies resolve contradictions between experimental and computational data in structural or reactivity studies of this compound?
Advanced Research Question
- Crystallographic Refinement : Use SHELXL to re-refine X-ray data if bond lengths deviate >0.02 Å from DFT-optimized structures (e.g., bromine’s van der Waals radius affecting packing) .
- Reactivity Discrepancies : If experimental reaction yields conflict with DFT-predicted activation energies, re-examine solvent effects or trace impurities via GC-MS .
Case Study : reports a 0.14% discrepancy in carbon content (calculated vs. experimental). Repeating combustion analysis or using EA-HRMS cross-validation resolves this .
How does the bromine substituent influence the compound’s reactivity and pharmacological profile?
Advanced Research Question
- Synthetic Reactivity : Bromine enhances electrophilicity, enabling Suzuki couplings (e.g., with arylboronic acids) to generate biaryl derivatives. notes Pd-catalyzed cross-couplings for functionalizing brominated oxazoles .
- Biological Activity : The bromine atom participates in halogen bonding with target proteins (e.g., kinase ATP-binding pockets). shows brominated oxazoles inhibit PLK-1 with IC₅₀ < 10 µM .
Methodological Insight : Use electrostatic potential maps () to predict Br’s role in molecular recognition .
What are the challenges in scaling up the synthesis of 5-(5-bromo-2-methoxyphenyl)oxazole for preclinical studies?
Advanced Research Question
- Purification : Column chromatography becomes impractical at scale. Switch to recrystallization (e.g., using ethanol/water mixtures) or continuous flow synthesis .
- Byproduct Formation : Bromine’s leaving-group tendency may produce dehalogenated byproducts. Optimize stoichiometry and reaction time via DoE (Design of Experiments) .
Case Study : reports >90% purity after scaling van Leusen’s reaction to 50 mmol, but 5% dehalogenation occurs without rigorous temperature control .
How do structural modifications (e.g., replacing methoxy with other groups) affect the compound’s physicochemical properties?
Advanced Research Question
- LogP Modulation : Replacing OCH₃ with CF₃ () increases lipophilicity (ΔLogP +1.2), impacting membrane permeability .
- Thermal Stability : DSC analysis () shows methoxy derivatives decompose at ~200°C, whereas nitro-substituted analogs destabilize at 150°C .
Methodological Approach : Use ChemAxon or ACD/Labs to simulate property changes pre-synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
